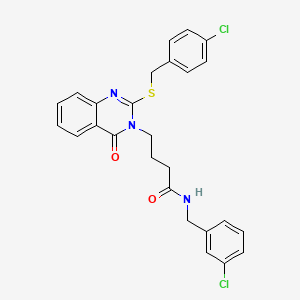

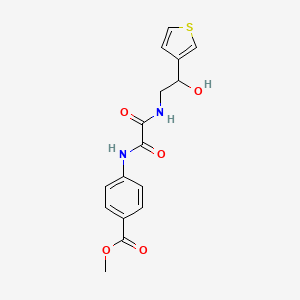

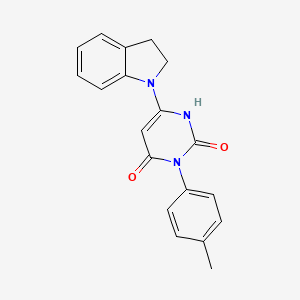

![molecular formula C15H13N3OS B2354239 3-(4-Methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-on CAS No. 443671-64-5](/img/structure/B2354239.png)

3-(4-Methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (MBTP) is a compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. MBTP belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Wirkmechanismus

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it may exert its effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress can lead to the unfolded protein response, which can trigger cell death if the stress is not resolved. The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

The degree of lipophilicity of a compound, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the bioavailability of the compound, but further studies would be needed to confirm this.

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several advantages for use in lab experiments. First, 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is relatively easy to synthesize and can be obtained in high yield. Second, 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been shown to possess a wide range of biological activities, making it a versatile compound for use in various assays. Finally, 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been found to possess low toxicity, making it a safe compound for use in cell culture experiments.

However, there are also some limitations to the use of 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one in lab experiments. First, the mechanism of action of 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is not fully understood, which may make it difficult to interpret experimental results. Second, 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been found to be unstable in certain solvents and may require special handling conditions. Finally, 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one may exhibit different biological activities depending on the cell type and experimental conditions used, which may complicate data interpretation.

Zukünftige Richtungen

There are several future directions for further research on 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one. First, the mechanism of action of 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one needs to be further elucidated in order to fully understand its biological activities. Second, the potential of 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one as a therapeutic agent for cancer and inflammatory diseases needs to be further explored in preclinical and clinical studies. Finally, the development of new derivatives of 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one with improved biological activities and pharmacokinetic properties may lead to the discovery of new therapeutic agents.

Synthesemethoden

3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be synthesized via a multistep reaction starting from commercially available 2-aminopyridine. The first step involves the reaction of 2-aminopyridine with 4-methylbenzyl bromide in the presence of a base to form the corresponding N-alkylated product. The N-alkylated product is then reacted with carbon disulfide and a base to form the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with an isocyanate to form 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one.

Wissenschaftliche Forschungsanwendungen

Neuroprotektive Anwendungen

Die Verbindung könnte aufgrund ihrer strukturellen Ähnlichkeit mit Triazol-Pyrimidin-Hybridverbindungen, die vielversprechende neuroprotektive Eigenschaften gezeigt haben, potenzielle Anwendungen im Bereich des Neuroschutzes haben .

Entzündungshemmende Anwendungen

In ähnlicher Weise deuten die entzündungshemmenden Eigenschaften verwandter Verbindungen darauf hin, dass unsere Verbindung für die Behandlung entzündlicher Erkrankungen erforscht werden könnte .

Krebsbehandlung

Die Ähnlichkeit der Verbindung mit Pyrazolo[3,4-d]pyrimidin und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüsten, die für die CDK2-Inhibition in der Krebsbehandlung untersucht werden, weist auf eine mögliche Anwendung in der selektiven Zielfindung von Tumorzellen hin .

Eigenschaften

IUPAC Name |

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-4-6-11(7-5-10)9-18-14(19)12-3-2-8-16-13(12)17-15(18)20/h2-8H,9H2,1H3,(H,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXQONUYHAZOCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

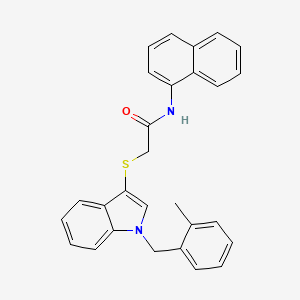

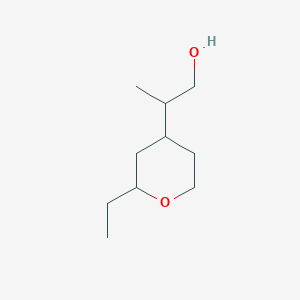

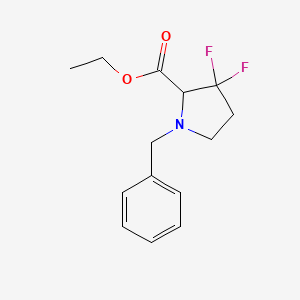

![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)

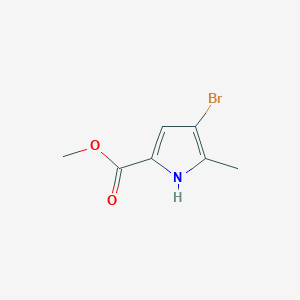

![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)